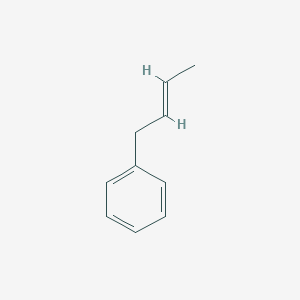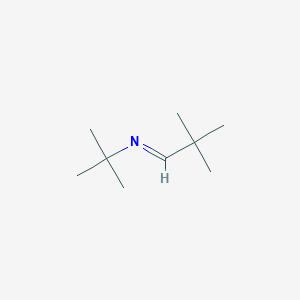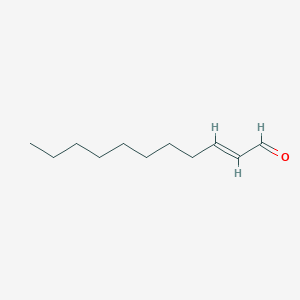
Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone is an organic compound known for its vibrant color and stability. It is commonly used as a pigment in various industrial applications due to its excellent lightfastness and resistance to chemicals. The compound’s structure consists of a chlorinated anthrazine core, which contributes to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone typically involves the chlorination of 6,15-dihydroanthrazine-5,9,14,18-tetrone. This process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-chlorination.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination reactors where the precursor compound is continuously fed and chlorinated. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure product. The final product is often dried and milled to achieve the desired particle size for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions: Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are useful intermediates in organic synthesis.
Reduction: Reduction of the compound can lead to the formation of hydroquinone derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium hydroxide, ammonia, or alkyl halides are employed under basic or neutral conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthrazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biological staining and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Widely used as a pigment in paints, coatings, plastics, and textiles due to its excellent stability and color properties.
Mecanismo De Acción
The mechanism by which Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone exerts its effects involves interactions with molecular targets such as enzymes and cellular receptors. The compound’s chlorinated structure allows it to form stable complexes with these targets, leading to modulation of their activity. In biological systems, it can interfere with cellular processes by binding to DNA or proteins, thereby affecting cell function and viability.
Comparación Con Compuestos Similares
Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone is unique compared to other similar compounds due to its specific chlorination pattern and resulting properties. Similar compounds include:
6,15-dihydroanthrazine-5,9,14,18-tetrone: Lacks the chlorine atom, resulting in different reactivity and applications.
7,16-dithis compound: Contains two chlorine atoms, which can lead to different chemical behavior and uses.
6,15-dihydroanthrazine-5,9,14,18-tetrone derivatives: Various derivatives with different substituents that alter their chemical and physical properties.
This compound stands out due to its balance of stability, reactivity, and color properties, making it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
10-chloro-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),3(16),4(13),6(11),7,9,14,19(28),21,23,25,29-dodecaene-5,12,20,27-tetrone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H13ClN2O4/c29-17-7-3-6-14-20(17)27(34)16-9-11-19-24(22(16)28(14)35)31-18-10-8-15-21(23(18)30-19)26(33)13-5-2-1-4-12(13)25(15)32/h1-11,30-31H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQYRNHIUXVQBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC5=C(N4)C=CC6=C5C(=O)C7=C(C6=O)C(=CC=C7)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H13ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1324-27-2 |
Source


|
| Record name | Chloro-6,15-dihydroanthrazine-5,9,14,18-tetrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














